

Comparative Spectroscopic Characterization: 2C-iP Hydrochloride UV-Vis Absorption Profiles

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Compound of Interest

Compound Name: 2C-iP Hydrochloride

Cat. No.: B13851483

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Executive Summary

This technical guide provides the definitive ultraviolet-visible (UV-Vis) absorption maxima () for **2C-iP hydrochloride** (2,5-dimethoxy-4-isopropylphenethylamine), a structural analog within the 2C series of psychedelic phenethylamines.

In forensic and research settings, 2C-iP presents a specific analytical challenge: its chromophore is nearly identical to its structural isomer 2C-P (4-propyl) and closely resembles the halogenated analogs (e.g., 2C-B). This guide synthesizes primary spectral data with a comparative analysis of homologous compounds, establishing a robust protocol for purity assessment and preliminary class identification.

Physicochemical Profile & Spectral Data

The UV-Vis spectrum of 2C-iP is dominated by the 2,5-dimethoxybenzene core. The 4-isopropyl substituent acts as a weak auxochrome (alkyl group, +I effect), causing a slight bathochromic shift relative to the unsubstituted parent (2C-H), but lacking the significant redshift seen in conjugated systems.

Primary Absorption Maxima (2C-iP HCl)

Band Type	Wavelength ()	Electronic Transition	Structural Origin
E-Band (Ethylene)	226 nm		Aromatic ring excitation (high intensity)
B-Band (Benzenoid)	291 nm		2,5-dimethoxy substitution pattern (characteristic secondary band)

“

Note: Data reflects measurements in Methanol (MeOH) or Ethanol (EtOH). Aqueous acidic solutions (0.1 M HCl) may show minor hypsochromic shifts (1–2 nm) due to protonation effects on the solvent shell, though the amine protonation state remains constant.

Comparative Analysis: 2C-iP vs. Analogs

Distinguishing 2C-iP from its analogs requires understanding the electronic influence of the 4-position substituent. The following table contrasts 2C-iP with common alternatives encountered in forensic casework.

Table 1: Comparative UV-Vis Maxima of 2C-Series Analogs

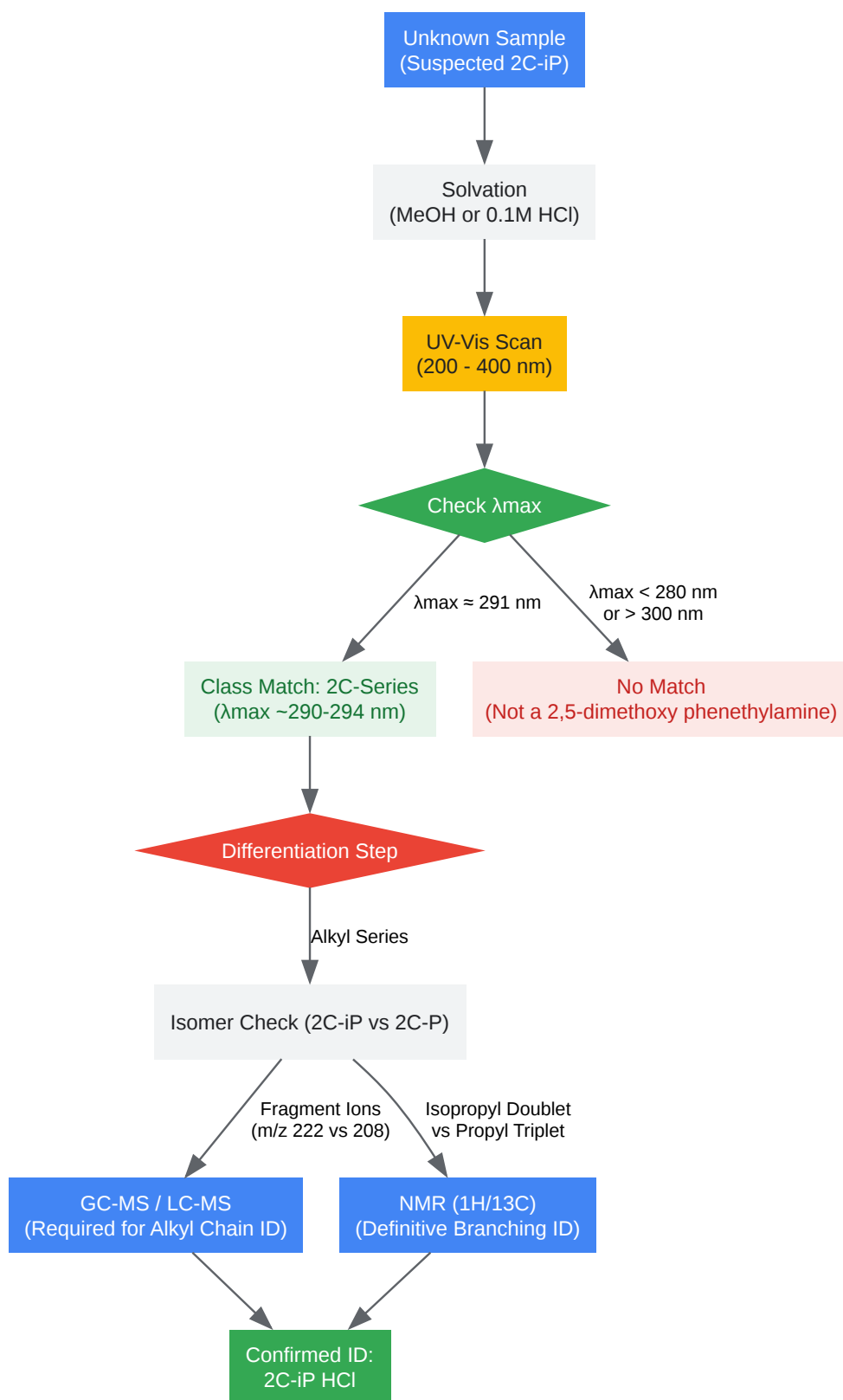
Compound	4-Position Substituent	1 (nm)	2 (nm)	Discrimination Potential (UV Only)
2C-iP	Isopropyl ()	226	291	Reference Standard
2C-P	n-Propyl ()	~226	290-291	None (Spectroscopically Indistinguishable)
2C-H	Hydrogen ()	~225	288	Low (Minor Hypsochromic Shift)
2C-B	Bromine ()	~230	293-294	Moderate (Slight Bathochromic Shift due to polarizability)
2C-E	Ethyl ()	~226	290-291	Very Low

Key Insight: The UV spectra of 2C-iP and 2C-P are essentially superimposable. The structural difference (branched vs. straight chain alkyl) does not significantly alter the energy gap of the aromatic

transitions. Therefore, UV-Vis cannot be used for definitive identification between these isomers; it serves primarily as a Class Identification tool (confirming the 2,5-dimethoxyphenethylamine core) and a Purity Check.

Analytical Workflow & Decision Logic

To ensure scientific integrity, UV-Vis data must be integrated into a multi-modal workflow. The diagram below illustrates the decision pathway for characterizing 2C-iP, highlighting where UV-Vis succeeds and where orthogonal methods (MS/NMR) are mandatory.



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Figure 1: Analytical workflow emphasizing the role of UV-Vis as a screening tool and the necessity of MS/NMR for isomer differentiation.

Standardized Experimental Protocol

To replicate the reference values (

226, 291 nm), follow this self-validating protocol. This method minimizes solvent cutoff interference and ensures Beer-Lambert linearity.

Reagents & Equipment

- Solvent: HPLC-grade Methanol (MeOH) or 0.1 M Hydrochloric Acid (HCl). Avoid Acetone or Benzene due to UV cutoff interference.
- Blank: Pure solvent from the same batch used for solvation.
- Cuvette: Quartz (1 cm path length). Do not use plastic/glass for UV <300 nm.

Step-by-Step Methodology

- Stock Preparation: Dissolve 1.0 mg of 2C-iP HCl in 10 mL of MeOH (Concentration: 0.1 mg/mL).
- Working Standard: Dilute the stock 1:10 with MeOH to achieve ~10 µg/mL.
 - Validation Check: Absorbance at 291 nm should be between 0.2 and 0.8 AU. If >1.0, dilute further to avoid non-linearity.
- Baseline Correction: Run a scan with the blank solvent (200–400 nm) to subtract background noise.
- Sample Scan:
 - Scan Rate: Medium (approx. 200–400 nm/min).
 - Slit Width: 1.0 nm or 2.0 nm.
- Data Analysis:

- Identify local maxima using the first derivative () method if peaks are broad.
- Acceptance Criteria: The secondary peak must fall within 291 ± 2 nm.

References

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Sources

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